2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-11-2-7-14(8-15(11)21)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-9-12-3-5-13(22)6-4-12/h2-8,17-18H,9-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSDSKRHVVLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Compound A shares a core pyrrolotriazoledione scaffold with derivatives such as 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (hereafter Compound B , from ). Key differences lie in the substituents on the phenyl ring and acetamide side chain:
*Molecular formulas are hypothetical estimates based on substituent analysis.
- In contrast, Compound B’s 3-chloro-4-fluorophenyl group enhances electronegativity and metabolic stability due to fluorine’s strong C-F bond . The N-(4-fluorobenzyl) group in Compound A may favor π-π stacking in hydrophobic binding pockets, while Compound B’s N-(2,3-dimethylphenyl) group introduces steric hindrance that could limit rotational freedom .
Computational Similarity Analysis
Using fingerprint-based similarity indexing (Tanimoto coefficient method, as described in ), Compound A and Compound B likely exhibit moderate structural overlap (~65–75% similarity). Key divergences arise from:
Halogen vs. Alkyl Substituents: Fluorine (Compound B) vs.
Acetamide Side Chain : The fluorobenzyl group (Compound A) vs. dimethylphenyl (Compound B) affects polarity and binding pocket compatibility.
Hypothetical similarity metrics:
| Metric | Compound A vs. B |
|---|---|
| Tanimoto Coefficient | ~0.70 |
| Shared Pharmacophores | Pyrrolotriazoledione core |
| Divergent Features | Substituent chemistry |
Physicochemical and Pharmacokinetic Implications
Lipophilicity and Solubility
- Compound A ’s methyl group increases LogP (estimated ~3.5), favoring passive diffusion but risking solubility limitations.
Metabolic Stability
- Fluorine in Compound B may slow oxidative metabolism compared to Compound A ’s methyl group, which is susceptible to CYP450-mediated oxidation .
Hydrogen-Bonding Capacity
- Compound A : 5 hydrogen-bond acceptors (triazole carbonyls, acetamide oxygen).
- Compound B : 6 acceptors (additional fluorine as a weak acceptor) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of triazole derivatives typically involves multi-step reactions, such as combining substituted maleimides with azido-containing intermediates under controlled heating (e.g., 6–15 hours) followed by purification via recrystallization in chloroform/hexane . Key parameters include stoichiometric ratios, solvent selection, and temperature. For example, yields of 50–73% have been reported for analogous compounds, with optimization achievable by adjusting reaction times or employing catalytic agents. A stepwise approach using thin-layer chromatography (TLC) to monitor intermediates (Rf values: 0.55–0.70) ensures purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Mass spectrometry (MS) with electron ionization (EI+) is critical for confirming molecular ions (e.g., m/z 427 [M⁺] for triazole derivatives) and fragmentation patterns (e.g., 188 [C₁₀H₈N₂O₂]⁺) . Nuclear magnetic resonance (NMR) spectroscopy resolves substituent positions, while melting point analysis (e.g., 153–180°C) and TLC validate purity. High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, especially for intermediates like N-((4-azidophenyl)sulfonyl)acetamide .
Q. How can preliminary biological activity (e.g., cytotoxicity) be assessed for this compound?
- Methodological Answer : In vitro cytotoxicity assays against cancer cell lines (e.g., MDA-MB-231) using MTT or resazurin-based protocols provide initial activity profiles. Dose-response curves (0.1–100 μM) and IC₅₀ calculations identify potency thresholds. Control experiments with structurally similar compounds (e.g., M1–M3 derivatives) help distinguish scaffold-specific effects .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density functional theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite identifies binding modes. Integration with COMSOL Multiphysics enables multi-physics simulations of reaction kinetics or diffusion processes .
Q. How can contradictions in experimental data (e.g., inconsistent spectroscopic results) be resolved?
- Methodological Answer : Cross-validation with complementary techniques is essential. For instance, ambiguous NMR signals can be clarified via 2D-COSY or HSQC experiments. Conflicting MS fragmentation patterns may arise from isomerization; tandem MS (MS/MS) or ion mobility spectrometry distinguishes isobaric species . Theoretical frameworks (e.g., reaction mechanisms) should guide hypothesis testing .
Q. What advanced structural elucidation methods are suitable for resolving crystallographic ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemical configurations and hydrogen-bonding networks . For poorly diffracting crystals, synchrotron radiation or cryo-cooling improves data quality. Pair distribution function (PDF) analysis aids amorphous or nanocrystalline samples .
Methodological Notes
- Synthesis Optimization : Pilot-scale reactions should prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainability goals .
- Theoretical Frameworks : Link experimental design to conceptual models (e.g., Hammett plots for substituent effects) to contextualize data .
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
